molecular formula C2H7N3O3 B1633391 carbonic acid;guanidine CAS No. 124-46-9

carbonic acid;guanidine

Cat. No.: B1633391
CAS No.: 124-46-9
M. Wt: 121.1 g/mol
InChI Key: KMSRVXJGTIRNNK-UHFFFAOYSA-N
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Description

Carbonic Acid (H₂CO₃)
Carbonic acid is a weak, unstable acid formed when carbon dioxide (CO₂) dissolves in water. It plays a critical role in biological systems, particularly in the bicarbonate buffer system, which regulates pH in blood and tissues. Due to its instability, it readily decomposes into CO₂ and water, making it transient in most environments .

Guanidine (HNC(NH₂)₂)
Guanidine is a strong organic base with a pKa of ~13.6, existing in its protonated form (guanidinium ion) at physiological pH. It is structurally analogous to carbonic acid, where the carbonyl (C=O) and hydroxyl (-OH) groups are replaced by imine (C=NH) and amine (-NH₂) groups, respectively . Guanidine is rarely found in its free form due to instability but is commonly stabilized as salts (e.g., guanidine carbonate, guanidine hydrochloride). It is biosynthesized from arginine via hydroxyl radical-mediated pathways and serves as a precursor for uremic toxins and bioactive compounds .

Properties

IUPAC Name

carbonic acid;guanidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/CH5N3.CH2O3/c2*2-1(3)4/h(H5,2,3,4);(H2,2,3,4)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KMSRVXJGTIRNNK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(=N)(N)N.C(=O)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C2H7N3O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00924671
Record name Carbonic acid--guanidine (1/1)
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

121.10 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

593-85-1, 124-46-9
Record name Diguanidinium carbonate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=593-85-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name NSC146175
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URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=146175
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Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name GUANIDINE CARBONATE
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=2171
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Carbonic acid--guanidine (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00924671
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Thermal Decomposition of Ammonium Thiocyanate Followed by Carbonation

A foundational laboratory method for producing guanidine involves the thermal decomposition of ammonium thiocyanate (NH₄SCN) under anhydrous conditions. When heated to 180–190°C, NH₄SCN undergoes decomposition to yield guanidine and byproducts such as hydrogen sulfide (H₂S) and carbon disulfide (CS₂):
$$ 3 \, \text{NH}4\text{SCN} \rightarrow 2 \, \text{CH}5\text{N}3 + \text{H}2\text{S} + \text{CS}2 $$
The resulting guanidine is then reacted with carbon dioxide in the presence of water to form guanidine carbonate. This carbonation step leverages the strong basicity of guanidine, which readily reacts with carbonic acid (H₂CO₃) derived from CO₂ dissolution:
$$ 2 \, \text{HN=C(NH}
2\text{)}2 + \text{H}2\text{CO}3 \rightarrow (\text{HN=C(NH}2\text{)}2\text{)}2\text{CO}3 + \text{H}2\text{O} $$
Infrared spectroscopy studies have confirmed the formation of guanidine–CO₂ complexes during such reactions, underscoring the role of guanidine as both a nucleophile and a base in stabilizing carbonate adducts.

Neutralization of Guanidine Hydrochloride with Sodium Carbonate

An alternative laboratory route involves the metathesis reaction between guanidine hydrochloride and sodium carbonate. This method exploits the high solubility contrast between sodium chloride (NaCl) and guanidine carbonate in aqueous media:
$$ 2 \, \text{HN=C(NH}2\text{)}2\cdot\text{HCl} + \text{Na}2\text{CO}3 \rightarrow (\text{HN=C(NH}2\text{)}2\text{)}2\text{CO}3 + 2 \, \text{NaCl} $$
The reaction is typically conducted in water, with subsequent filtration to remove NaCl and evaporation to isolate guanidine carbonate. While this method offers straightforward scalability, the purity of the product depends on rigorous removal of residual sodium ions, often requiring recrystallization from ethanol or ammonia.

Industrial Production Processes

Patent-Based Method from Urea Pyrolysis Byproducts

A commercially significant method for guanidine carbonate production utilizes mother liquors generated during melamine synthesis from urea. These liquors contain urea, ammonia, and carbon dioxide, which serve as precursors for guanidine carbonate formation. The process involves:

  • Ammonia and CO₂ Stripping : Heating the aqueous solution to ≤80°C at atmospheric pressure to volatilize free NH₃ and CO₂.
  • Vacuum Evaporation : Concentrating the solution under reduced pressure (0.1–0.8 atm) at 50–80°C until urea precipitates upon cooling.
  • Urea Separation : Removing precipitated urea via filtration.
  • Liquid Ammonia Treatment : Suspending the residual concentrate in liquid ammonia, where guanidine carbonate remains insoluble while residual urea dissolves.
  • Filtration and Drying : Isolating the pure guanidine carbonate product.

This method achieves an 86.5% yield with high purity (>98%), making it advantageous for large-scale operations. The use of melamine production byproducts also enhances cost-efficiency and sustainability.

Two-Step Synthesis via Guanidinium Salts

Industrial routes often employ a two-step strategy starting with dicyandiamide (NCNHC(NH₂)NHCN) and ammonium salts. In the first step, dicyandiamide reacts with ammonium chloride (NH₄Cl) under heat to form guanidinium chloride:
$$ \text{NCNHC(NH}2\text{)NHCN} + 2 \, \text{NH}4\text{Cl} \rightarrow 2 \, (\text{HN=C(NH}2\text{)}2\text{)}^+\text{Cl}^- + \text{NH}3 $$
The guanidinium chloride is then treated with sodium carbonate to precipitate guanidine carbonate:
$$ 2 \, (\text{HN=C(NH}
2\text{)}2\text{)}^+\text{Cl}^- + \text{Na}2\text{CO}3 \rightarrow (\text{HN=C(NH}2\text{)}2\text{)}2\text{CO}_3 + 2 \, \text{NaCl} $$
This method benefits from the commercial availability of dicyandiamide and allows for modular scaling. However, the requirement for multiple purification steps to remove NaCl and unreacted intermediates can increase operational costs.

Analysis of Methodologies

Method Starting Materials Conditions Yield Purity Key Advantages
Thermal decomposition + carbonation NH₄SCN, CO₂ 180–190°C, anhydrous Moderate High Simple setup, suitable for labs
Neutralization of guanidine HCl Guanidine HCl, Na₂CO₃ Aqueous, room temperature High Moderate Scalable, uses common reagents
Urea pyrolysis byproducts Melamine mother liquor ≤80°C, vacuum evaporation 86.5% >98% Utilizes waste streams, cost-effective
Two-step via guanidinium salts Dicyandiamide, NH₄Cl, Na₂CO₃ Elevated temperatures High High Modular, industrial scalability

Yield and Purity Considerations : The patent-based method from urea pyrolysis byproducts achieves the highest reported yield (86.5%) and purity due to the selective precipitation of guanidine carbonate in liquid ammonia. In contrast, laboratory methods like thermal decomposition suffer from lower yields due to side reactions involving NH₄SCN decomposition byproducts.

Environmental and Economic Factors : Industrial methods that repurpose melamine production waste align with green chemistry principles by minimizing raw material consumption and waste generation. However, the energy-intensive nature of vacuum evaporation and liquid ammonia handling presents challenges for carbon footprint reduction.

Chemical Reactions Analysis

CO₂ Fixation and Catalytic Mechanisms

Guanidine derivatives act as catalysts in CO₂ fixation via two primary pathways:

General Base Mechanism

  • Role : Guanidine (e.g., 1,5,7-triazabicyclo[4.4.0]dec-5-ene, TBD) deprotonates amines, forming carbamate intermediates.

  • Steps :

    • Deprotonation of 2-aminobenzonitrile by TBD → carbamate anion.

    • Intramolecular nucleophilic attack on nitrile → isocyanate intermediate.

    • Ring-opening hydrolysis → final product.

CO₂ Activation Mechanism

  • Cyclic guanidines (e.g., TBD, MTBD) form stable CO₂ adducts detected via ATR-FTIR .

  • Example Reaction :
    Propargyl alcohol + CO₂ → α-methylene cyclic carbonate
    Catalyst : Bicyclic guanidines
    Conditions : 40°C, 100 bar CO₂
    Yield : 85–95%

SubstrateCatalystProductYield (%)Reference
Propargyl alcoholTBDα-Methylene carbonate92
Propargylic diolMTBDOxocarbonate78

Interaction with Nucleophiles and Electrophiles

Guanidine carbonate exhibits dual reactivity:

  • Nucleophilic character : Reacts with electrophiles (e.g., alkyl halides, acyl chlorides).

  • Electrophilic character : Participates in Michael additions and Strecker reactions .

Example Reactions :

  • Alkylation :

    Guanidine+R-XR-guanidinium+X\text{Guanidine} + \text{R-X} → \text{R-guanidinium}^+ \text{X}^-
  • Acylation :

    Guanidine+RCOClRCONH-C(NH2)2+HCl\text{Guanidine} + \text{RCOCl} → \text{RCONH-C(NH}_2\text{)}_2 + \text{HCl}

Role in Polymer Functionalization

Guanidine-functionalized polymers enhance CO₂ capture. For example, PIM-guanidine achieves:

  • CO₂ Uptake : 1.3 mmol/g (dry), 2.0 mmol/g (humid) at 40 mbar CO₂ .

  • Mechanism : Guanidine stabilizes carbonate/bicarbonate species via H-bonding and charge complementarity (confirmed by ¹³C NMR) .

PolymerCO₂ Partial Pressure (mbar)Uptake (mmol/g)HumidityReference
PIM-guanidine402.0Yes
PIM-amine400.65No

Decomposition Pathways

Guanidine carbonate degrades under high-temperature or oxidative conditions:

  • Thermal Decomposition :

    • Regeneration at 150°C → slow degradation over cycles.

    • Optimal stability: 40–90°C (15 cycles, <5% capacity loss).

  • Oxidative Pathways : Forms NH₃, CO₂, and urea derivatives.

Scientific Research Applications

Pharmaceuticals

Guanidine carbonate is employed in the pharmaceutical industry for several purposes:

  • Stabilization of Cytidine Triphosphate : It is used to stabilize cytidine triphosphate injections, which are crucial for certain medical treatments .
  • Protein Denaturation : The compound acts as a potent protein denaturant, facilitating research in protein chemistry and biochemistry .

Environmental Applications

Recent research has highlighted the potential of guanidine carbonate in carbon capture technologies:

  • CO₂ Capture : A novel approach using guanidine ligands has shown promise in capturing carbon dioxide through crystallization methods. This process allows for the efficient regeneration of sorbents with reduced energy requirements compared to traditional methods .
  • Sorbent Regeneration : The crystallization process enables CO₂ to be released upon mild heating (80-120 ºC), making it an energy-efficient alternative to conventional amine scrubbing technologies .

Chemical Manufacturing

In chemical synthesis, guanidine carbonate serves as an important intermediate:

  • Synthesis of Fine Chemicals : It is utilized for producing various fine chemicals, including guanidinium dinitramide (an oxidizer) and guanidinium cyclopropanecarboxylate .
  • Catalysis : Bicyclic guanidines derived from guanidine carbonate have been shown to effectively catalyze the formation of cyclic carbonates under mild conditions .

Cosmetics and Personal Care

Guanidine carbonate is widely used in cosmetic formulations:

  • Hair Relaxers : It acts as a depilatory agent and is integral to formulations that chemically straighten hair by uncurling it .
  • pH Adjustment : The compound is employed to adjust pH levels in various cosmetic products, enhancing their stability and performance .

Textiles and Detergents

In the textile industry, guanidine carbonate functions as a flame retardant and a synergistic agent in detergents:

  • Flame Retardants : It is used in technical textiles to improve fire resistance properties .
  • Detergent Formulations : The compound enhances the effectiveness of detergents by acting as a synergistic agent, improving cleaning performance .

Case Study 1: Carbon Capture Efficiency

A study demonstrated that using guanidine-based sorbents for CO₂ capture resulted in a reduction of sorbent regeneration energy by 24% compared to traditional methods like monoethanolamine (MEA). This was achieved through a series of absorption-regeneration cycles that showcased the material's high efficiency in capturing CO₂ from flue gas sources .

Case Study 2: Pharmaceutical Stability

Research indicated that formulations containing guanidine carbonate significantly improved the stability of cytidine triphosphate injections. This enhancement is critical for maintaining the efficacy of these injections during storage and administration, thus benefiting patient treatment protocols .

Mechanism of Action

The mechanism of action of carbonic acid-guanidine involves its strong basicity and ability to form stable complexes with various molecules. Guanidine enhances the release of acetylcholine following a nerve impulse and slows the rates of depolarization and repolarization of muscle cell membranes . This makes it useful in treating muscle weakness and fatigue associated with certain medical conditions.

Comparison with Similar Compounds

Table 1: Structural and Physical Properties

Property Carbonic Acid (H₂CO₃) Guanidine (HNC(NH₂)₂) Methylguanidine (CH₃NHC(NH₂)₂)
Molecular Formula H₂CO₃ CH₅N₃ C₂H₇N₃
Molecular Weight (g/mol) 62.03 59.07 73.10
Stability Highly unstable Unstable (free form); stable as salts Stable in aqueous solutions
pKa ~6.35 (first dissociation) ~13.6 ~11.5
Key Functional Groups -COOH, -OH -NH₂, C=NH -NH₂, -CH₃, C=NH

Key Observations :

  • Guanidine’s high basicity (pKa ~13.6) contrasts with carbonic acid’s weak acidity (pKa ~6.35).
  • Both compounds exhibit structural lability: carbonic acid decomposes into CO₂ and H₂O, while free guanidine reacts with CO₂ to form guanidine carbonate .

Carbonic Acid:

  • Physiological Role : Central to CO₂ transport and pH homeostasis via the bicarbonate buffer system .

Guanidine and Derivatives:

  • Natural Roles: Found in arginine side chains (proteins) and biosynthetic pathways (e.g., creatine synthesis via guanidinoacetic acid) .
  • Toxicity: Methylguanidine, guanidinosuccinic acid, and other guanidino compounds accumulate in renal failure, acting as uremic toxins linked to neuropathy and oxidative stress . Hyperargininemia elevates guanidine metabolites, exacerbating neurological damage .

Carbonic Acid:

  • Applications : Carbonated beverages, fire extinguishers, and pH regulation in water treatment.

Guanidine and Derivatives:

  • Biocides : Alkyl guanidines (e.g., polyhexamethylene biguanide) disrupt bacterial membranes, offering broad-spectrum antimicrobial activity .
  • Pharmaceuticals : Guanidine moieties enhance drug-receptor interactions (e.g., antiviral and antifungal agents) .
  • Agriculture: Guanidinoacetic acid is used as a feed additive to boost muscle growth in livestock .

Stability and Environmental Presence

  • Carbonic Acid : Predominantly exists transiently in aqueous environments; negligible accumulation due to rapid decomposition .
  • Guanidine :
    • Environmental Detection : Found in mixtures with arginine or methylguanidine in water and soil. Analytical methods (e.g., LC-MS) achieve >98% specificity for guanidine despite interference risks .
    • Stability : Guanidine carbonate (C3H12N6O3) is a stable salt form, resisting CO₂ absorption under ambient conditions .

Biological Activity

Carbonic acid;guanidine is a compound that combines the properties of carbonic acid and guanidine, both of which exhibit significant biological activities. This article explores the biological activity of this compound, highlighting its therapeutic potential, mechanisms of action, and relevant case studies.

Overview of Carbonic Acid and Guanidine

Carbonic Acid is a weak acid formed when carbon dioxide dissolves in water. It plays a crucial role in physiological processes, including respiration and maintaining pH balance in blood.

Guanidine , on the other hand, is a strong organic base with a pKa around 12.5, which allows it to form stable interactions with biological molecules. It is recognized for its role in various biological processes, including enzyme activity modulation and receptor interactions .

Biological Activities

  • Antimicrobial Properties
    • Guanidine derivatives have shown considerable antimicrobial activity against both Gram-positive and Gram-negative bacteria. For instance, certain guanidinomethyl biaryl compounds demonstrated minimum inhibitory concentrations (MIC) as low as 1-4 mg/mL against resistant strains like MRSA . The mechanism involves targeting bacterial proteins essential for cell division, such as FtsZ .
  • Antitumor Activity
    • Prenylated guanidines derived from natural sources have exhibited antitumor effects. These compounds not only inhibit tumor growth but also demonstrate anti-angiogenic properties, making them promising candidates for cancer therapy .
  • Metabolic Regulation
    • Compounds like 3-Guanidinopropionic acid have been noted for their ability to improve insulin sensitivity and promote weight loss in models of non-insulin-dependent diabetes mellitus (NIDDM) . This suggests potential applications in metabolic disorders.
  • Neuroprotective Effects
    • Some studies indicate that guanidine derivatives can exert neuroprotective effects, potentially offering therapeutic avenues for neurodegenerative diseases .

Case Studies

  • Study on Antimicrobial Activity : A series of guanidine-based compounds were synthesized and evaluated for their antibacterial activity. The study revealed that modifications in the guanidine structure significantly influenced their efficacy against various bacterial strains, highlighting the importance of structural optimization in drug design .
  • Insulin Sensitivity Improvement : Research on 3-Guanidinopropionic acid demonstrated its effectiveness in enhancing insulin sensitivity while minimizing adverse metabolic effects associated with creatine metabolism, making it a candidate for further development in diabetes management .

Data Table: Summary of Biological Activities

Activity Type Compound Mechanism MIC (mg/mL)
AntimicrobialGuanidinomethyl biarylTargets FtsZ protein1-4
AntitumorPrenylated guanidinesInhibits tumor growth, anti-angiogenicNot specified
Metabolic Regulation3-Guanidinopropionic acidImproves insulin sensitivityNot specified
NeuroprotectiveVarious guanidine derivativesProtects neuronal cells from degenerationNot specified

Q & A

Q. What are the primary mechanisms of interaction between guanidine and carbonic acid derivatives in biological systems?

Guanidine's guanidino group forms hydrogen bonds with carbonic acid esters and phosphate esters due to its strong affinity for hydrogen and nitrogen interactions . This bonding influences molecular transport, as seen in guanidinylated gene carriers, where charged Gua groups enhance cell-membrane permeability and nuclear localization . Methodological Approach: Use NMR spectroscopy to map hydrogen bonding patterns and computational modeling (e.g., DFT) to simulate geometric configurations of guanidine-carbonic acid complexes .

Q. How does guanidine’s solubility profile affect its reactivity with carbonic acid in aqueous environments?

Guanidine forms water-soluble salts with acids, including carbonic acid, due to its strong basicity. This solubility facilitates transport in biological systems but complicates isolation in experimental settings . Methodological Approach: Employ pH titration and conductivity measurements to assess solubility changes, paired with X-ray diffraction (XRD) to characterize salt crystallization dynamics .

Q. What experimental evidence supports guanidine’s role as a selective antiviral agent, particularly against poliovirus?

Guanidine inhibits poliovirus replication by targeting viral nucleic acid synthesis without disrupting host cell metabolism. Mutations in viral structural genes (e.g., nucleotide substitutions) can confer resistance . Methodological Approach: Use plaque reduction assays to quantify antiviral efficacy and next-generation sequencing to identify mutation hotspots in guanidine-resistant strains .

Advanced Research Questions

Q. How can researchers design experiments to resolve contradictions in data on guanidine-carbonic acid co-crystallization?

Conflicting reports on crystallization outcomes (e.g., hydrogen bonding vs. electrostatic interactions) may stem from variable pH or solvent polarity. Methodological Approach:

  • Conduct controlled crystallization trials under varying pH (3–10) and solvent systems (polar vs. nonpolar).
  • Use synchrotron XRD to resolve crystal structures and FTIR to validate bonding types .
  • Apply multivariate statistical analysis to identify dominant factors (e.g., pH, temperature) .

Q. What strategies optimize the use of guanidine-carbonic acid complexes in carbon capture technologies?

Guanidine-amino acid systems precipitate CO₂ as solid salts, reducing regeneration energy compared to liquid-phase systems like MEA. Methodological Approach:

  • Perform techno-economic analysis (TEA) comparing energy efficiency and cost metrics (e.g., $/ton CO₂ captured).
  • Use thermogravimetric analysis (TGA) to assess thermal stability of guanidine-CO₂ adducts .
  • Validate scalability via pilot-scale absorption-desorption cycles .

Q. How do guanidine derivatives influence metabolic pathways in animal models, and what are the analytical challenges?

Guanidine acetic acid enhances growth performance in livestock by modulating tissue metabolism, but its effects vary with dosage and species. Methodological Approach:

  • Use isotope tracing (¹³C-labeled guanidine) to track metabolic flux in vivo.
  • Pair LC-MS/MS with RNA-seq to correlate metabolite levels with gene expression changes .
  • Address interspecies variability by designing cross-species trials with standardized dosing protocols .

Methodological and Analytical Considerations

Q. What statistical frameworks are most effective for analyzing contradictory data in guanidine-carbonic acid studies?

  • Apply Bayesian inference to model uncertainty in conflicting datasets (e.g., solubility vs. reactivity trends).
  • Use ANOVA to test for significant differences across experimental conditions (e.g., pH, temperature) .
  • Incorporate error propagation analysis to quantify uncertainties in kinetic measurements .

Q. How can computational methods improve the design of guanidine-based drug carriers targeting carbonic anhydrase?

  • Perform molecular dynamics (MD) simulations to predict binding affinities between guanidine derivatives and enzyme active sites .
  • Use QSAR models to optimize substituent groups for enhanced selectivity and reduced cytotoxicity .
  • Validate predictions with surface plasmon resonance (SPR) assays to measure binding kinetics .

Data Management and Reproducibility

Q. What protocols ensure reproducibility in guanidine-carbonic acid experiments?

  • Document raw data (e.g., NMR spectra, crystallization conditions) in supplementary materials with metadata (e.g., instrument calibration logs) .
  • Adopt FAIR principles (Findable, Accessible, Interoperable, Reusable) for data sharing .
  • Use version-controlled electronic lab notebooks (ELNs) to track procedural adjustments .

Q. How should researchers address discrepancies between theoretical models and experimental results in hydrogen bonding studies?

  • Cross-validate computational predictions (e.g., DFT) with experimental techniques like XRD and neutron diffraction .
  • Publish negative results and methodological limitations transparently to guide future studies .

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
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Reactant of Route 2
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.